molecular formula C9F20O2S B13414571 Nonadecafluorononanesulfonyl fluoride CAS No. 68259-06-3

Nonadecafluorononanesulfonyl fluoride

Cat. No.: B13414571
CAS No.: 68259-06-3
M. Wt: 552.13 g/mol
InChI Key: NBFKXQZHVNHRSB-UHFFFAOYSA-N
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Description

Nonadecafluorononanesulfonyl fluoride is a highly fluorinated organic compound with the molecular formula C₉F₂₀O₂S. It is characterized by its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications. The presence of multiple fluorine atoms imparts unique properties to this compound, such as hydrophobicity and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadecafluorononanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of nonadecafluorononanoic acid with sulfur tetrafluoride (SF₄) under controlled conditions. This reaction typically requires anhydrous conditions and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nonadecafluorononanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Nonadecafluorononanesulfonamides and nonadecafluorononanesulfonates.

    Reduction Reactions: Nonadecafluorononanesulfonamide.

    Oxidation Reactions: Perfluorinated sulfonic acids.

Scientific Research Applications

Nonadecafluorononanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nonadecafluorononanesulfonyl fluoride involves its ability to form strong covalent bonds with nucleophilic sites in target molecules. This interaction can inhibit the activity of enzymes by modifying their active sites or alter the properties of proteins by attaching to specific amino acid residues. The compound’s high fluorine content enhances its stability and resistance to metabolic degradation, making it an effective tool in biochemical studies .

Comparison with Similar Compounds

Nonadecafluorononanesulfonyl fluoride is unique due to its high degree of fluorination and the presence of a sulfonyl fluoride group. Similar compounds include:

    Perfluorooctanesulfonyl fluoride (PFOSF): Another highly fluorinated sulfonyl fluoride, but with a shorter carbon chain.

    Perfluorodecanesulfonyl fluoride (PFDOSF): Similar structure but with a different carbon chain length.

    Perfluorobutanesulfonyl fluoride (PFBSF): A shorter-chain analog with similar chemical properties.

These compounds share similar chemical properties but differ in their chain lengths and specific applications. This compound stands out due to its longer carbon chain, which imparts unique hydrophobic and oleophobic properties, making it particularly useful in specialized industrial applications .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F20O2S/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFKXQZHVNHRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F20O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071351
Record name Perfluorononanesulfonyl fluoride
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Molecular Weight

552.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68259-06-3
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-1-nonanesulfonyl fluoride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nonanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nonanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro-
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Record name Perfluorononanesulfonyl fluoride
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Record name Perfluorononanesulphonyl fluoride
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